One of the limitations of DTC is its relatively low solubility in water, which may limit its formulation into an oral drug. Furthermore, the exact mechanism by which DTC exerts its antitumor activity is not fully understood and requires further investigation. Future research directions may include the development of more potent analogs of DTC, the evaluation of its efficacy in combination with other chemotherapy drugs, and the investigation of its pharmacokinetic properties to optimize its bioavailability. Additionally, the application of modern computational chemistry techniques such as molecular modeling and simulation may provide insight into the structure-activity relationship of DTC and may facilitate the design of more potent and selective analogs.
In conclusion, N-(3,4-dimethoxyphenyl)-2-phenyl-1,3-thiazole-4-carboxamide (DTC) is a promising compound with significant antitumor activity and favorable toxicological profile. Its unique chemical structure and mechanism of action make it an attractive candidate for further drug development and research in various scientific fields.